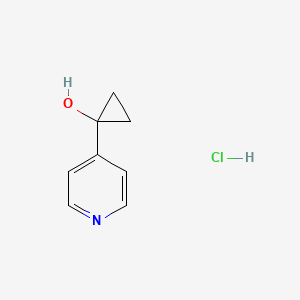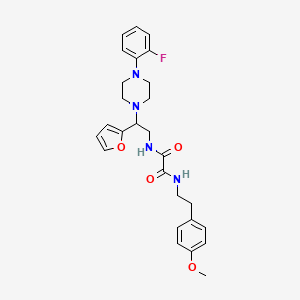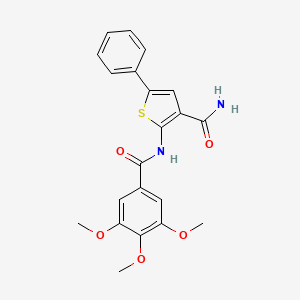
4-Fluoropyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S. It is a fluorinated pyridine derivative, characterized by the presence of both a fluorine atom and a sulfonyl fluoride group attached to the pyridine ring.
Mechanism of Action
Target of Action
4-Fluoropyridine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that interact with sulfonyl fluorides.
Mode of Action
This reaction can lead to the modification of the target molecule, potentially altering its function .
Biochemical Pathways
Given its electrophilic nature, it could potentially affect a variety of biochemical pathways by modifying proteins or enzymes involved in these pathways .
Result of Action
As a sulfonyl fluoride, it is likely to modify target molecules in a way that could alter their function, potentially leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-2-sulfonyl fluoride typically involves the introduction of a fluorine atom and a sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 4-fluoropyridine with a sulfonyl fluoride reagent under specific conditions. For example, the reaction can be carried out using pyridine-2-sulfonyl fluoride (PyFluor) as a reagent, which provides high selectivity and excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, sulfonylation, and purification to obtain the final product. The use of advanced fluorinating reagents and techniques is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Fluoropyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A fluorinated pyridine derivative with a fluorine atom at the 2-position.
3-Fluoropyridine: A fluorinated pyridine derivative with a fluorine atom at the 3-position.
4-Fluoropyridine: A fluorinated pyridine derivative with a fluorine atom at the 4-position.
Pyridine-2-sulfonyl Fluoride: A sulfonyl fluoride derivative of pyridine without the fluorine atom.
Uniqueness
4-Fluoropyridine-2-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-fluoropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZEKJVOOFOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]prop-2-enamide](/img/structure/B2763145.png)

![3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2763147.png)
![N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2763148.png)
![N-benzyl-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2763149.png)
![1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2763152.png)
![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)
![2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2763155.png)

![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)
![N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide](/img/structure/B2763158.png)
![2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2763162.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2763165.png)

